1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine

Catalog No.
S850568
CAS No.
1112210-53-3
M.F
C10H14BrN
M. Wt
228.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine

CAS Number

1112210-53-3

Product Name

1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine

IUPAC Name

1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

InChI

InChI=1S/C10H14BrN/c1-8-4-9(7-12(2)3)6-10(11)5-8/h4-6H,7H2,1-3H3

InChI Key

ACPQFGIKDLDPGD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)Br)CN(C)C

Canonical SMILES

CC1=CC(=CC(=C1)Br)CN(C)C

1-(3-Bromo-5-methylphenyl)-N,N-dimethylmethanamine is an organic compound characterized by the presence of a bromine atom and a methyl group on a phenyl ring, along with a dimethylmethanamine group. Its chemical formula is C10H14BrNC_{10}H_{14}BrN and it has the CAS number 1112210-53-3. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine, due to its unique structural features and reactivity .

  • Substitution Reactions: The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions, making it versatile for synthetic applications.
  • Oxidation and Reduction: Under specific conditions, this compound can undergo oxidation or reduction to yield different derivatives.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, which are essential for forming more complex organic molecules .

Research into the biological activity of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine indicates potential interactions with biomolecules that may influence various biochemical pathways. While detailed studies on its mechanism of action are ongoing, initial investigations suggest that the bromine and dimethylmethanamine groups play crucial roles in its biological effects .

The synthesis of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine typically involves a two-step process:

  • Bromination: The bromination of 3-methylphenyl compounds is performed using bromine in the presence of a catalyst to achieve selective bromination at the desired position on the phenyl ring.
  • Amination: The resulting brominated compound is then reacted with dimethylamine under controlled conditions to introduce the dimethylmethanamine group.

Industrial production may utilize large-scale bromination and amination processes, often employing continuous flow reactors to enhance efficiency and yield. Advanced purification techniques such as chromatography are also employed to ensure product quality .

1-(3-Bromo-5-methylphenyl)-N,N-dimethylmethanamine has several applications across different fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated for its potential biological activity and interactions with biomolecules.
  • Medicine: Explored as a precursor for drug development due to its unique structural properties.
  • Industry: Used in producing specialty chemicals and materials .

Interaction studies involving 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine focus on its binding affinity to specific molecular targets. These studies aim to elucidate how the compound influences biochemical pathways and its potential therapeutic properties. Ongoing research seeks to better understand these interactions and their implications for drug development .

When compared to similar compounds, 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine stands out due to its unique structural features, particularly the dimethylmethanamine group. This uniqueness imparts distinct chemical properties and reactivity that may not be present in other compounds.

Similar Compounds

  • 1-(3-Bromo-5-methoxyphenyl)-N,N-dimethylmethanamine
  • 1-(4-Bromophenyl)-N,N-dimethylmethanamine
  • 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone
  • 3-Bromo-5-methylaniline

These compounds share similarities in their structural components but differ significantly in their functional groups and resultant chemical behaviors. The presence of the dimethylmethanamine group in 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine enhances its reactivity and application potential compared to others .

IUPAC Name and Molecular Formula

The compound is systematically named 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine under IUPAC nomenclature rules. This name reflects its structure: a benzene ring substituted with a bromine atom at position 3, a methyl group at position 5, and a dimethylaminomethyl side chain attached to position 1.

The molecular formula is C₁₀H₁₄BrN, with a molecular weight of 228.13 g/mol. The elemental composition is summarized in Table 1.

Table 1: Elemental Composition

ElementQuantity
Carbon10 atoms
Hydrogen14 atoms
Bromine1 atom
Nitrogen1 atom

Structural Features

The compound’s structure (Figure 1) consists of a benzene ring with three substituents:

  • A bromine atom at the meta position (C3)
  • A methyl group at the distal meta position (C5)
  • A dimethylaminomethyl group (-CH₂N(CH₃)₂) at the para position (C1).

The SMILES notation (CN(C)CC1=CC(C)=CC(Br)=C1) encodes this arrangement, emphasizing the connectivity of the dimethylamine moiety to the aromatic core. Key bond angles and lengths are consistent with analogous brominated toluene derivatives, though crystallographic data remains unpublished.

Key Functional Groups:

  • Aromatic bromo group (C-Br bond length ~1.89 Å)
  • Tertiary amine (C-N bond length ~1.45 Å)
  • Methyl substituents (C-H bond lengths ~1.09 Å)

Spectroscopic Data

While experimental spectra are limited in public databases, predicted properties are derived from structural analogs:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (ppm):

    • Aromatic protons: 6.8–7.2 (multiplet, 2H, H2 and H4)
    • Methyl groups: 2.3 (singlet, 3H, C5-CH₃) and 2.1 (singlet, 6H, N(CH₃)₂)
    • Methylene bridge: 3.5 (triplet, 2H, CH₂N).
  • ¹³C NMR (ppm):

    • Aromatic carbons: 120–140 (C-Br at ~125, C-CH₃ at ~22)
    • Quaternary carbons: 145–150 (C1 attached to CH₂N)
    • N-methyl carbons: 40–45.

Infrared (IR) Spectroscopy

  • C-Br stretch: 550–600 cm⁻¹ (strong)
  • C-N stretch: 1,220–1,250 cm⁻¹ (medium)
  • Aromatic C=C: 1,450–1,600 cm⁻¹ (multiple bands).

Table 2: Predicted Spectral Signatures

TechniqueKey PeaksAssignment
¹H NMR2.1 ppm (singlet)N(CH₃)₂
¹³C NMR125 ppmC-Br
IR580 cm⁻¹C-Br stretching

XLogP3

2.8

Dates

Last modified: 07-21-2023

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